Cas no 99623-05-9 (2-(isocyanomethyl)thiophene)

2-(isocyanomethyl)thiophene is a versatile organic compound with a unique structure. It offers excellent thermal stability and resistance to oxidation, making it suitable for various applications. Its isocyanomethyl group imparts reactivity, facilitating chemical transformations. This compound is ideal for synthesis of fine chemicals and pharmaceutical intermediates, where its structural features contribute to the development of complex molecules.
2-(isocyanomethyl)thiophene structure
2-(isocyanomethyl)thiophene structure
Product name:2-(isocyanomethyl)thiophene
CAS No:99623-05-9
MF:C6H5NS
MW:123.175599813461
CID:6443875
PubChem ID:5104227

2-(isocyanomethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(isocyanomethyl)thiophene
    • Thiophene, 2-(isocyanomethyl)-
    • Inchi: 1S/C6H5NS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2
    • InChI Key: BIGWFEMYDVEWQP-UHFFFAOYSA-N
    • SMILES: C(C1SC=CC=1)[N+]#[C-]

Computed Properties

  • Exact Mass: 123.01427034g/mol
  • Monoisotopic Mass: 123.01427034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6Ų
  • XLogP3: 1.3

2-(isocyanomethyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1829879-0.1g
2-(isocyanomethyl)thiophene
99623-05-9 95%
0.1g
$376.0 2023-09-19
Enamine
EN300-1829879-0.05g
2-(isocyanomethyl)thiophene
99623-05-9 95%
0.05g
$252.0 2023-09-19
Enamine
EN300-1829879-1g
2-(isocyanomethyl)thiophene
99623-05-9 95%
1g
$1086.0 2023-09-19
1PlusChem
1P028JRQ-250mg
2-(isocyanomethyl)thiophene
99623-05-9 95%
250mg
$727.00 2023-12-16
1PlusChem
1P028JRQ-1g
2-(isocyanomethyl)thiophene
99623-05-9 95%
1g
$1405.00 2023-12-16
Enamine
EN300-1829879-2.5g
2-(isocyanomethyl)thiophene
99623-05-9 95%
2.5g
$2127.0 2023-09-19
Enamine
EN300-1829879-0.25g
2-(isocyanomethyl)thiophene
99623-05-9 95%
0.25g
$538.0 2023-09-19
Enamine
EN300-1829879-1.0g
2-(isocyanomethyl)thiophene
99623-05-9 95%
1g
$1086.0 2023-06-01
Enamine
EN300-1829879-0.5g
2-(isocyanomethyl)thiophene
99623-05-9 95%
0.5g
$847.0 2023-09-19
1PlusChem
1P028JRQ-100mg
2-(isocyanomethyl)thiophene
99623-05-9 95%
100mg
$527.00 2023-12-16

2-(isocyanomethyl)thiophene Related Literature

Additional information on 2-(isocyanomethyl)thiophene

Professional Introduction to 2-(isocyanomethyl)thiophene (CAS No. 99623-05-9)

2-(isocyanomethyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 99623-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic compound features a thiophene ring substituted with an isocyanomethyl group, making it a versatile intermediate for the synthesis of complex molecules. The unique structural motif of 2-(isocyanomethyl)thiophene positions it as a valuable building block for developing novel therapeutic agents and advanced functional materials.

The chemical structure of 2-(isocyanomethyl)thiophene consists of a five-membered aromatic ring containing sulfur, which is connected to a carbon atom bearing an isocyanomethyl functional group (-CHN=O). This arrangement imparts distinct reactivity, allowing the compound to participate in various chemical transformations, including nucleophilic addition, cycloadditions, and polymerization reactions. The presence of the isocyanomethyl group makes it particularly useful in the synthesis of polyurethanes, coatings, and adhesives, as well as in the development of bioactive molecules.

In recent years, 2-(isocyanomethyl)thiophene has been explored in the context of drug discovery due to its ability to serve as a precursor for bioactive scaffolds. Researchers have leveraged its reactivity to design derivatives with potential pharmacological properties. For instance, studies have demonstrated its utility in generating thiophene-based kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The incorporation of the isocyanomethyl group into these derivatives often enhances binding affinity and selectivity, contributing to the development of more effective therapeutic interventions.

Moreover, the thiophene core of 2-(isocyanomethyl)thiophene has been investigated for its role in materials science applications. Thiophene derivatives are well-known for their electronic properties, making them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The isocyanomethyl substituent further modifies these properties, enabling fine-tuning of charge transport characteristics. Recent advancements in this area have shown promising results in developing high-performance flexible electronics and photovoltaic devices.

The synthesis of 2-(isocyanomethyl)thiophene typically involves multi-step organic reactions starting from commercially available precursors such as thiophene and phosgene or its equivalents. While phosgene is traditionally used due to its high reactivity, alternative methods employing milder isocyanating agents have been explored to improve safety and efficiency. These approaches often involve catalytic systems that facilitate the introduction of the isocyanomethyl group without excessive byproduct formation.

Recent research has also highlighted the importance of green chemistry principles in the synthesis of 2-(isocyanomethyl)thiophene. Innovations in catalytic processes and solvent systems have enabled more sustainable production methods, reducing environmental impact while maintaining high yields and purity. Such developments align with global efforts to promote sustainable chemical manufacturing practices.

In pharmaceutical applications, 2-(isocyanomethyl)thiophene derivatives have been investigated for their potential as antimicrobial agents. The thiophene ring exhibits inherent antimicrobial properties, while the isocyanomethyl group can be functionalized to enhance activity against resistant strains of bacteria and fungi. Preliminary studies have shown promising results in vitro, suggesting further exploration for developing novel antibiotics and antifungals.

The compound's reactivity also makes it a valuable tool in synthetic chemistry for constructing complex molecular architectures. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce various substituents onto the thiophene ring or the isocyanomethyl group. These transformations enable the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Another emerging area involves the use of 2-(isocyanomethyl)thiophene in polymer chemistry. The isocyanomethyl group's ability to undergo polymerization reactions allows for the synthesis of polyurethane-like materials with tailored properties. These polymers exhibit excellent mechanical strength, thermal stability, and biodegradability, making them suitable for applications in biomedicine and environmental technology.

The compound's versatility extends to its role as an intermediate in agrochemical research. Derivatives of 2-(isocyanomethyl)thiophene have been explored as herbicides and fungicides due to their ability to disrupt essential biological pathways in plants and fungi. By modifying the structure through further functionalization, researchers aim to develop environmentally friendly crop protection agents that are effective yet minimally toxic to non-target organisms.

Future directions in the study of 2-(isocyanomethyl)thiophene may focus on exploring its potential applications in nanotechnology and nanomedicine. The compound's ability to form stable complexes with nanoparticles could lead to innovative drug delivery systems capable of targeted therapy. Additionally, its electronic properties make it a candidate for use in nanoscale sensors and diagnostic tools.

In conclusion,2-(isocyanomethyl)thiophene (CAS No. 99623-05-9) represents a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical innovation.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd